molecular formula C11H15NO3S B7594462 1-Methylsulfonyl-3-phenoxypyrrolidine

1-Methylsulfonyl-3-phenoxypyrrolidine

Cat. No.: B7594462
M. Wt: 241.31 g/mol
InChI Key: DXEWQTRMXKRPHD-UHFFFAOYSA-N
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Description

1-Methylsulfonyl-3-phenoxypyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a methylsulfonyl group at the first position and a phenoxy group at the third position

Properties

IUPAC Name

1-methylsulfonyl-3-phenoxypyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-16(13,14)12-8-7-11(9-12)15-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEWQTRMXKRPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylsulfonyl-3-phenoxypyrrolidine can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound typically involves optimizing the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Methylsulfonyl-3-phenoxypyrrolidine undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the phenoxy group can yield phenol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Phenol derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methylsulfonyl-3-phenoxypyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methylsulfonyl-3-phenoxypyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methylsulfonyl-3-phenoxypyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its combination of a methylsulfonyl group and a phenoxy group on a pyrrolidine scaffold differentiates it from other similar compounds and may contribute to its unique activity profile.

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